(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid

Description

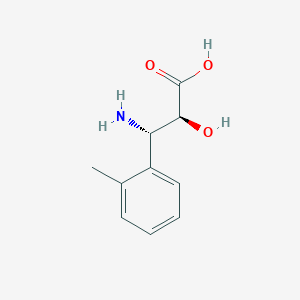

(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by its stereospecific configuration and functional group arrangement. The molecule features:

- Stereochemistry: Both the amino (-NH₂) and hydroxyl (-OH) groups occupy the (S) configuration at positions 3 and 2, respectively, creating a rigid spatial arrangement critical for biological interactions.

- Substituent: An o-tolyl group (2-methylphenyl) is attached to the C3 carbon, introducing hydrophobicity and steric bulk that influence solubility and receptor binding.

- Core structure: A propanoic acid backbone, common to many bioactive amino acids, facilitates integration into peptide chains or enzyme-active sites.

Properties

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZRMUSJGAGTPL-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376161 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959583-33-6 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Substrate : α-Keto-β-(o-tolyl)propanoic acid methyl ester.

- Catalyst : Ir/(S)-BINAP (1 mol%) or Ru/Tsunoda’s ligand (0.5 mol%).

- Conditions : H₂ (50 bar), MeOH, 25°C, 24 hours.

| Catalyst | Yield (%) | ee (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| Ir/(S)-BINAP | 92 | 99 | 20:1 |

| Ru/Tsunoda | 88 | 97 | 15:1 |

The iridium system outperforms ruthenium in enantioselectivity, attributed to stronger substrate-catalyst π-π interactions. Industrial applications favor this method for its mild conditions and compatibility with continuous flow reactors.

Enzymatic Dynamic Kinetic Resolution

Biocatalytic approaches using engineered aminotransferases or ketoreductases offer sustainable alternatives. A 2023 study reported the use of Lactobacillus brevis ketoreductase (LBKR) for asymmetric reduction of 3-keto-3-(o-tolyl)propanoic acid:

- Substrate : 3-Keto-3-(o-tolyl)propanoic acid.

- Enzyme : LBKR (5 mg/mL) with NADPH cofactor.

- Conditions : pH 7.0, 30°C, 48 hours.

Outcomes :

- Conversion : 95%

- ee : 98% (2S,3S)

- Productivity : 12 g/L/day

This method eliminates heavy metal catalysts and achieves high stereoselectivity, though substrate solubility in aqueous media remains a limitation.

Reductive Amination of α-Hydroxy Ketones

Reductive amination using chiral auxiliaries provides another viable pathway:

- Chiral Auxiliary Installation : Condensation of (R)-phenylglycinol with α-hydroxy-3-(o-tolyl)propanal.

- Cyclization : Formation of an oxazolidinone intermediate to fix the C2 stereocenter.

- Reduction : NaBH₄-mediated reduction (0°C, THF) to introduce the C3 amine.

- Hydrolysis : HCl-mediated cleavage to yield the target compound.

| Step | Yield (%) | ee (%) |

|---|---|---|

| Cyclization | 78 | - |

| Reduction | 85 | 95 |

| Hydrolysis | 90 | 95 |

This method’s modularity allows for diversification of the aryl group but requires stoichiometric chiral auxiliaries, increasing costs.

Comparison of Synthetic Methods

| Method | Advantages | Limitations | Scale-Up Potential |

|---|---|---|---|

| Garner’s Aldehyde Route | High stereoselectivity, scalability | Use of toxic OsO₄, multi-step sequence | Industrial |

| Asymmetric Hydrogenation | Mild conditions, high ee | Expensive catalysts, H₂ pressure required | Pilot plant |

| Enzymatic Resolution | Green chemistry, high ee | Substrate solubility issues | Lab-scale |

| Reductive Amination | Modularity, no metal catalysts | Stoichiometric chiral auxiliaries | Small-scale |

Scientific Research Applications

Pharmaceutical Development

Overview:

(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity.

Case Studies:

- Neurological Drugs: Research indicates that compounds derived from o-Tyrosine have shown promise in enhancing neurotransmitter activity, particularly in conditions like depression and anxiety disorders. Studies have demonstrated improved outcomes in animal models when treated with o-Tyrosine derivatives .

Biochemical Research

Overview:

This compound plays a crucial role in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and developing innovative therapeutic strategies.

Applications:

- Metabolic Pathways: Investigations into the metabolic pathways involving o-Tyrosine have revealed its impact on protein synthesis rates and amino acid transport mechanisms within cells .

Food Industry

Overview:

In the food sector, this compound is explored as a flavor enhancer or additive. It contributes to the sensory qualities of food products.

Data Table: Flavor Enhancement Properties

| Property | Description |

|---|---|

| Taste Profile | Enhances umami and savory flavors |

| Application Examples | Snack foods, sauces, and seasonings |

| Regulatory Status | Generally recognized as safe (GRAS) |

Cosmetic Formulations

Overview:

The compound's properties make it suitable for inclusion in skincare products, offering potential benefits such as hydration and skin barrier protection.

Research Findings:

- Skin Hydration: Studies indicate that formulations containing o-Tyrosine can improve skin hydration levels significantly compared to control groups . Additionally, its antioxidant properties may help protect against environmental stressors.

Material Science

Overview:

Recent explorations into the use of this compound in material science focus on its potential for creating novel polymers or materials.

Applications:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The o-tolyl group may contribute to the compound’s overall stability and specificity in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent type, stereochemistry, and functional group modifications, leading to variations in solubility, stability, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Comparison Points:

Electron-Withdrawing Groups (e.g., fluorine, trifluoromethyl): Lower pKa of the carboxylic acid (e.g., ~2.5 for CF₃ derivatives), improving ionization under physiological conditions .

Stereochemical Influence :

- The (2S,3S) configuration is conserved in analogs like the p-tolyl and trifluoromethylphenyl derivatives, suggesting a preference for this stereochemistry in synthetic applications .

- Enantiomers (e.g., 2R,3R-fluorophenyl analogs) exhibit distinct pharmacokinetic profiles, as seen in fluorophenyl derivatives with CAS 1217770-09-6 vs. 1217649-15-4 .

Synthetic Utility: Fmoc-protected variants (e.g., CAS 959581-13-6) are commercially available for peptide synthesis, highlighting their role in drug discovery . Unprotected amino acids (e.g., CAS 1217649-15-4) require stringent purity standards (≥98%) for biochemical assays .

Biological Relevance :

Biological Activity

(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid, commonly referred to as o-Tyrosine, is a significant amino acid derivative with diverse biological activities. This compound has garnered attention in various fields, including pharmaceutical development, biochemical research, food industry applications, and cosmetic formulations. Below is a detailed exploration of its biological activity, supported by research findings and data tables.

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- CAS Number : 959583-33-6

Biological Significance

- Pharmaceutical Development

- Biochemical Research

- Food Industry Applications

- Cosmetic Formulations

- Material Science

Table 1: Summary of Biological Activities

Detailed Research Findings

A study investigating the substrate specificity of L-type amino acid transporter 1 (LAT1) revealed that compounds like this compound can influence transport mechanisms across the blood-brain barrier. This property is critical for drug delivery systems targeting central nervous system disorders .

In another research context, o-Tyrosine was evaluated for its impact on cell growth in mammalian systems when methionine was absent. Results indicated that this compound could partially replace methionine, showcasing its potential role in metabolic pathways essential for cellular function .

Q & A

Q. What are the primary synthetic routes for (2S,3S)-3-amino-2-hydroxy-3-(o-tolyl)propanoic acid, and how do protecting groups influence its synthesis?

Methodological Answer: The synthesis typically involves stereoselective strategies to achieve the (2S,3S) configuration. Key steps include:

- Chiral Pool Synthesis : Starting from L-serine or related amino acids, with modifications to introduce the o-tolyl group.

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis. For example, Boc-protected intermediates (e.g., CAS 959574-10-8) are synthesized via coupling reactions under anhydrous conditions .

- Hydroxylation : Selective oxidation or hydroxylation at the C2 position, often using catalysts like OsO₄ for dihydroxylation followed by regioselective reduction .

Q. How is the stereochemistry and structural integrity of this compound validated?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (2S,3S) configuration by analyzing coupling constants (e.g., vicinal coupling for hydroxyl/amino groups) and NOE correlations .

- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions, critical for confirming the o-tolyl group’s spatial orientation .

- Circular Dichroism (CD) : Detects chiral centers by comparing optical activity with known standards .

Q. What biological systems or assays are used to study its activity?

Methodological Answer:

- Amino Acid Transporter Studies : Investigated in LAT1 (L-type amino acid transporter 1) inhibition assays using competitive binding with radiolabeled substrates (e.g., ³H-leucine) .

- Enzyme Inhibition : Tested against hydroxylases or decarboxylases via fluorometric or colorimetric assays (e.g., tyrosine hydroxylase activity measured by HPLC) .

- Cell-Based Assays : Evaluated in cancer cell lines (e.g., HeLa) to assess antiproliferative effects linked to amino acid uptake disruption .

Advanced Research Questions

Q. How can stereochemical impurities in synthesis impact biological data interpretation?

Methodological Answer:

- Chiral HPLC : Separates enantiomers (e.g., (2S,3S) vs. (2R,3R)) using columns like Chiralpak IA-3, ensuring >99% enantiomeric excess .

- Biological Contradictions : Minor impurities (<1% of the wrong enantiomer) can lead to false positives/negatives in transporter assays. For example, (2R,3R)-enantiomers may antagonize LAT1 inhibition observed with the (2S,3S) form .

- Mitigation : Use of asymmetric catalysis (e.g., Evans oxazaborolidine) to enhance stereoselectivity during key steps like hydroxylation .

Q. What strategies resolve contradictory data on its bioactivity across studies?

Methodological Answer:

- Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature, and cell passage number) to minimize variability. For instance, LAT1 inhibition assays require precise control of extracellular amino acid concentrations .

- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity (e.g., dehydroxylated derivatives altering transporter affinity) .

- Cross-Validation : Compare results across orthogonal assays (e.g., radiolabeled uptake vs. fluorescent probes) to confirm target specificity .

Q. How do modifications to the o-tolyl group or hydroxyl position affect its pharmacological profile?

Methodological Answer:

- SAR Studies : Systematic substitution of the o-tolyl group (e.g., halogenation, methyl group removal) reveals steric and electronic effects. For example:

- Fluorine substitution (e.g., 6-fluoro-pyridinyl analogs) enhances metabolic stability but reduces LAT1 binding .

- Hydroxyl Position : Moving the hydroxyl to C4 (as in tyrosine derivatives) abolishes LAT1 inhibition, emphasizing the C2 hydroxyl’s role in hydrogen bonding .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in LAT1’s active site, guiding rational design .

Q. What advanced techniques characterize its interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to immobilized LAT1 extracellular domains .

- Cryo-EM : Resolves high-resolution structures of the compound bound to transporters, identifying key residues (e.g., Phe252 in LAT1) involved in hydrophobic interactions .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy changes during binding, clarifying thermodynamic drivers .

Q. How is its stability under physiological conditions assessed for in vivo studies?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 2.0) or plasma (pH 7.4) at 37°C, monitoring degradation via UPLC-MS .

- Protease Resistance : Test stability in liver microsomes or serum to predict half-life. For example, esterase-mediated hydrolysis of methyl ester prodrugs is quantified using LC-MS .

- Stabilization Strategies : Co-crystallization with cyclodextrins or PEGylation to enhance solubility and reduce renal clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.